
tert-Butyl (E)-2-(hydroxyimino)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate is an organic compound that features a tert-butyl ester group, a hydroxy group, and a nitroso group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate typically involves the reaction of tert-butyl acetoacetate with nitrosating agents under controlled conditions. One common method involves the use of sodium nitrite and acetic acid, which facilitates the nitrosation of the acetoacetate derivative. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more efficient and sustainable production processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Formation of tert-butyl (E)-3-oxo-2-nitrosobut-2-enoate.
Reduction: Formation of tert-butyl (E)-3-hydroxy-2-aminobut-2-enoate.
Substitution: Formation of various tert-butyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems due to its nitroso group, which can participate in various biochemical reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate involves its functional groups:
Nitroso Group: Can participate in redox reactions, potentially interacting with biological molecules and altering their function.
Hydroxy Group: Can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Ester Group: Can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (E)-3-hydroxy-2-nitrobut-2-enoate: Similar structure but with a nitro group instead of a nitroso group.
Tert-butyl (E)-3-oxo-2-nitrosobut-2-enoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Tert-butyl (E)-3-hydroxy-2-aminobut-2-enoate: Similar structure but with an amino group instead of a nitroso group.
Eigenschaften
Molekularformel |
C8H13NO4 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
tert-butyl (Z)-3-hydroxy-2-nitrosobut-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-5(10)6(9-12)7(11)13-8(2,3)4/h10H,1-4H3/b6-5- |
InChI-Schlüssel |
VQEIZROURYGRDI-WAYWQWQTSA-N |
Isomerische SMILES |
C/C(=C(\C(=O)OC(C)(C)C)/N=O)/O |
Kanonische SMILES |
CC(=C(C(=O)OC(C)(C)C)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
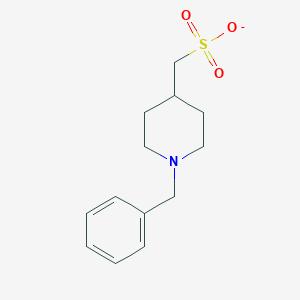
![4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B14798396.png)

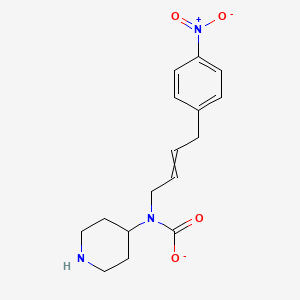
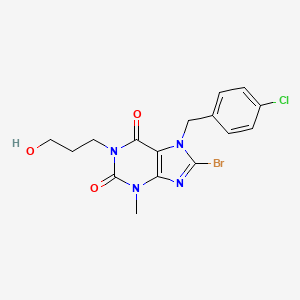
![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid](/img/structure/B14798423.png)
![(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid](/img/structure/B14798429.png)
![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14798435.png)
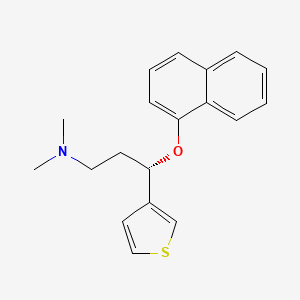
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide](/img/structure/B14798444.png)
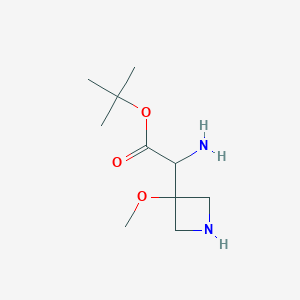
![2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798452.png)
